Enhanced BMP Pathway Potency: LDN-193189 Versus Parent Compound Dorsomorphin
LDN-193189 demonstrates a 94-fold improvement in potency for inhibiting BMP4-mediated SMAD1/5/8 phosphorylation compared to its parent compound dorsomorphin [1]. This enhanced potency translates directly to lower effective concentrations in cellular assays and reduced compound consumption in long-term differentiation studies.
| Evidence Dimension | Inhibition of BMP4-mediated SMAD1/5/8 phosphorylation |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | Dorsomorphin IC50 = 470 nM |
| Quantified Difference | 94-fold greater potency |
| Conditions | Cellular assay in C2C12 cells stimulated with BMP4 |
Why This Matters
This potency differential enables researchers to use 94-fold less compound to achieve equivalent pathway inhibition, reducing potential off-target effects and conserving valuable compound inventory.
- [1] Yu PB, Hong CC, Sachidanandan C, Babitt JL, Deng DY, Hoyng SA, Lin HY, Bloch KD, Peterson RT. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism. Nat Chem Biol. 2008;4(1):33-41. View Source
